molecular formula C13H16O B8510641 2,2-Dimethyl-3-p-tolyl-cyclobutanone

2,2-Dimethyl-3-p-tolyl-cyclobutanone

Cat. No. B8510641
M. Wt: 188.26 g/mol
InChI Key: CHEPBADJGBSJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-p-tolyl-cyclobutanone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-p-tolyl-cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-p-tolyl-cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Dimethyl-3-p-tolyl-cyclobutanone

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)cyclobutan-1-one

InChI

InChI=1S/C13H16O/c1-9-4-6-10(7-5-9)11-8-12(14)13(11,2)3/h4-7,11H,8H2,1-3H3

InChI Key

CHEPBADJGBSJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C2(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (25 g, 0.09 mol) was added portionwise over a period of 10 minutes at −10° C., to a solution of N,N-dimethyl-isobutyramide (9.16 g) in DCM (100 mL). The resulting mixture was stirred at −10° C. for 10 minutes and then a viscous solution of 4-methylstyrene (8.2 g) and collidine (11.9 mL) in DCM (15 mL) was added portionwise at −10° C. The resulting mixture was heated at reflux for 22 hours then cooled and concentrated under reduced pressure. The oil residue was washed with ethyl ether and the organic phase was decanted away. DCM (75 mL) and water (75 mL) were added to the oil and the mixture was heated at 100° C. for 6 hours. The mixture was cooled to room temperature, separated, and the aqueous layer was extracted with DCM. The combined organic extracts were dried over Na2SO4, filtered, and evaporated under reduced pressure to give 35 g of crude oil, which was purified by flash chromatography (5% to 50% of EtOAc in hexane) to give 6.45 g (50% yield) of 2,2-dimethyl-3-p-tolyl-cyclobutanone as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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